molecular formula C12H13N3OS B11027687 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B11027687
M. Wt: 247.32 g/mol
InChI Key: ZNRXBFJMDLPMSM-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Amidation: The final step involves the amidation of the thiazole-pyridine intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole-pyridine derivatives.

Scientific Research Applications

2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
  • 2-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
  • 2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-4-yl]propanamide

Uniqueness

2-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is unique due to the specific positioning of the pyridine and thiazole rings, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpropanamide group further enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H13N3OS/c1-8(2)11(16)15-12-14-10(7-17-12)9-4-3-5-13-6-9/h3-8H,1-2H3,(H,14,15,16)

InChI Key

ZNRXBFJMDLPMSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CN=CC=C2

Origin of Product

United States

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